molecular formula C9H15N B2399805 N-pent-4-ynylpyrrolidine CAS No. 14044-58-7

N-pent-4-ynylpyrrolidine

Cat. No.: B2399805
CAS No.: 14044-58-7
M. Wt: 137.226
InChI Key: SCSMBLBDVCTRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pent-4-ynylpyrrolidine is a versatile chemical compound with the molecular formula C₉H₁₅N. It is characterized by a pyrrolidine ring attached to a pentynyl group. This compound is widely used in scientific research due to its unique structure and properties, making it valuable in various fields such as drug synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pent-4-ynylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 4-pentynyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: N-pent-4-ynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, forming N-substituted pyrrolidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

N-pent-4-ynylpyrrolidine is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the treatment of various diseases.

    Industry: this compound is utilized in the production of materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-pent-4-ynylpyrrolidine involves its interaction with molecular targets through its pyrrolidine ring. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated by its ability to form stable complexes with electrophiles, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but without the pentynyl group.

    Piperidine: Another nitrogen-containing heterocycle with a six-membered ring.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

Uniqueness: N-pent-4-ynylpyrrolidine is unique due to the presence of the pentynyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-pent-4-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-3-4-7-10-8-5-6-9-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMBLBDVCTRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-58-7
Record name 1-(pent-4-yn-1-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.